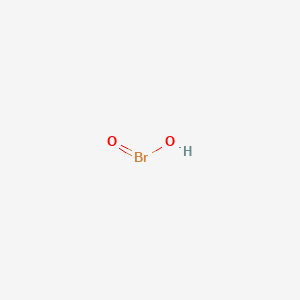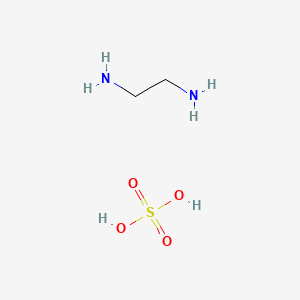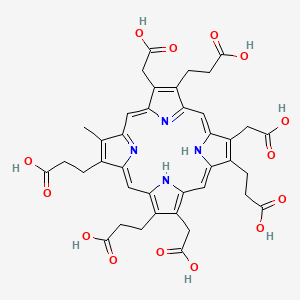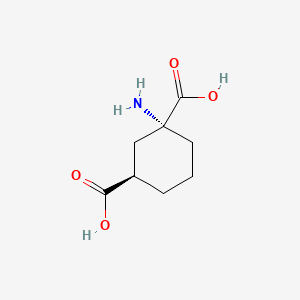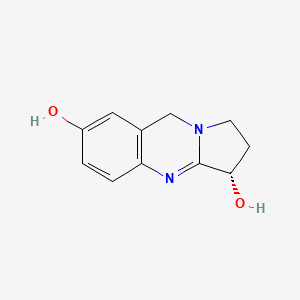
Vasicinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vasicinol is a member of quinazolines.
Applications De Recherche Scientifique
Neuroprotective Effects in Parkinson’s Disease
Vasicinol, derived from the Adhatoda vasica plant, exhibits neuroprotective properties. In a study, it was found to mitigate paraquat-induced cellular apoptosis in SH-SY5Y cells, a model for Parkinson’s disease. Vasicinol's protective effects were linked to the activation of IGF1R/PI3K/AKT cell survival pathways and downregulation of apoptotic pathways (Ju et al., 2019).
Potential Treatment for Alzheimer’s Disease
Vasicinol and its precursors have demonstrated potential as natural inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes linked to Alzheimer's disease. Research showed vasicinol as one of the key metabolites of Vasicine, with potential therapeutic implications for Alzheimer’s (Liu et al., 2015).
Anti-Proliferative Effects on Lung Carcinoma
Vasicinol has been investigated for its anti-proliferative effects against A549 lung carcinoma cells. It was observed to induce apoptosis through both Fas death receptors and Bcl-2 regulated signaling, suggesting its potential as a therapeutic agent against oxidative stress-induced lung cancer (Dey et al., 2018).
Role in Traditional Medicine
Vasicinol, along with other phytoconstituents from Adhatoda vasica, is recognized in Ayurvedic, Unani, and Homeopathic medicine systems. It's known for its bronchodilator action and has been studied for various activities like antiasthmatic, antitussive, and antioxidant (Arora, 2019).
Hepatoprotective Activity
Vasicinol has shown hepatoprotective activity in mice models. It mitigated liver damage induced by carbon tetrachloride (CCl4), suggesting its potential for the development of hepatoprotective drugs (Sarkar et al., 2014).
Propriétés
Nom du produit |
Vasicinol |
|---|---|
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
(3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3,7-diol |
InChI |
InChI=1S/C11H12N2O2/c14-8-1-2-9-7(5-8)6-13-4-3-10(15)11(13)12-9/h1-2,5,10,14-15H,3-4,6H2/t10-/m0/s1 |
Clé InChI |
WEFMOGRHGUPGMA-JTQLQIEISA-N |
SMILES isomérique |
C1CN2CC3=C(C=CC(=C3)O)N=C2[C@H]1O |
SMILES canonique |
C1CN2CC3=C(C=CC(=C3)O)N=C2C1O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



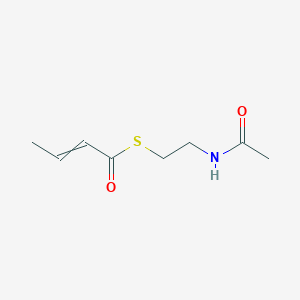
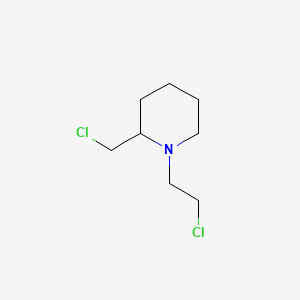
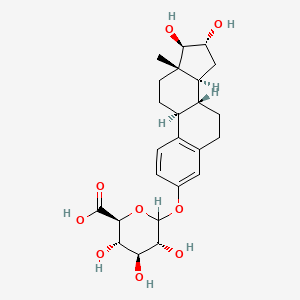
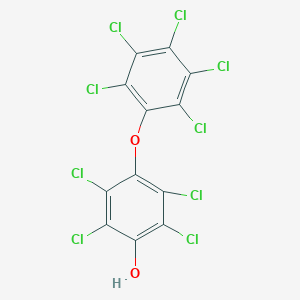

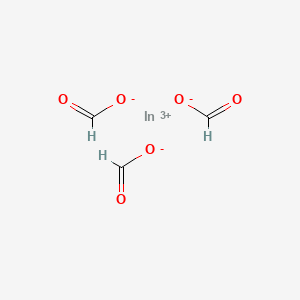
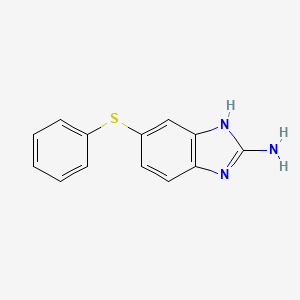
![9-Amino-12-(2-amino-1-hydroxy-2-oxoethyl)-4-hydroxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1220245.png)
![2-Methyl-9-phenyl-2,3,4,4a-tetrahydro-1H-indeno[2,1-c]pyridine](/img/structure/B1220247.png)
